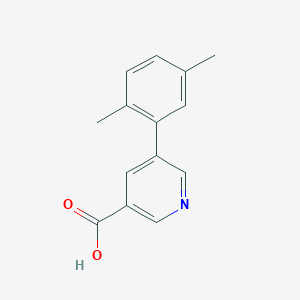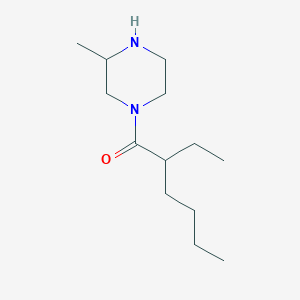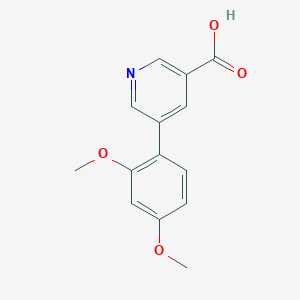
5-(2,5-Dimethylphenyl)nicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,5-Dimethylphenyl)nicotinic acid, or 5-DMPNA, is an analogue of nicotinic acid (NA), a naturally occurring compound in the human body. It is a derivative of nicotinic acid that has been modified to improve its biological activity. 5-DMPNA has been studied extensively in laboratory settings, and has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
5-DMP5-(2,5-Dimethylphenyl)nicotinic acid, 95% has been studied extensively in laboratory settings for its potential biological applications. It has been studied as an anti-inflammatory agent, an antioxidant, and a neuroprotective agent. It has also been studied for its potential to modulate the activity of enzymes involved in the metabolism of fatty acids, and as a potential treatment for metabolic diseases such as diabetes and obesity.
Mechanism of Action
The mechanism of action of 5-DMP5-(2,5-Dimethylphenyl)nicotinic acid, 95% is not yet fully understood. However, it is believed to act by modulating the activity of enzymes involved in the metabolism of fatty acids. It is also believed to have anti-inflammatory, antioxidant, and neuroprotective effects.
Biochemical and Physiological Effects
5-DMP5-(2,5-Dimethylphenyl)nicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of enzymes involved in the metabolism of fatty acids, which can lead to improved metabolic health. It has also been found to have anti-inflammatory, antioxidant, and neuroprotective effects.
Advantages and Limitations for Lab Experiments
The advantages of using 5-DMP5-(2,5-Dimethylphenyl)nicotinic acid, 95% in laboratory experiments include its relatively simple synthesis method, its wide range of potential biological applications, and its ability to modulate the activity of enzymes involved in the metabolism of fatty acids. The limitations of using 5-DMP5-(2,5-Dimethylphenyl)nicotinic acid, 95% in laboratory experiments include its potential toxicity at high doses and its lack of long-term safety data.
Future Directions
There are a number of potential future directions for 5-DMP5-(2,5-Dimethylphenyl)nicotinic acid, 95% research. These include further studies into its potential as an anti-inflammatory agent, an antioxidant, and a neuroprotective agent; further studies into its potential to modulate the activity of enzymes involved in the metabolism of fatty acids; and further studies into its potential to treat metabolic diseases such as diabetes and obesity. Additionally, further safety studies should be conducted to determine the long-term safety of 5-DMP5-(2,5-Dimethylphenyl)nicotinic acid, 95%.
Synthesis Methods
The synthesis of 5-DMP5-(2,5-Dimethylphenyl)nicotinic acid, 95% involves the reaction of 2,5-dimethylphenyl bromide with sodium nicotinate in the presence of a base, such as sodium hydroxide. This reaction yields 5-DMP5-(2,5-Dimethylphenyl)nicotinic acid, 95% as the main product, with the byproducts being sodium bromide and sodium chloride. This method is relatively simple and efficient, and has been used to synthesize 5-DMP5-(2,5-Dimethylphenyl)nicotinic acid, 95% in laboratory settings.
properties
IUPAC Name |
5-(2,5-dimethylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-3-4-10(2)13(5-9)11-6-12(14(16)17)8-15-7-11/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUZXOIVOSASRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646975 |
Source


|
| Record name | 5-(2,5-Dimethylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-Dimethylphenyl)nicotinic acid | |
CAS RN |
887973-45-7 |
Source


|
| Record name | 5-(2,5-Dimethylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![tert-Butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B6334932.png)

